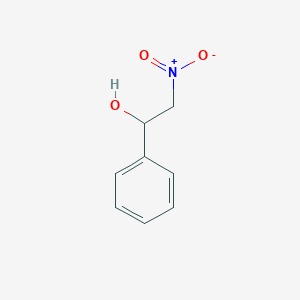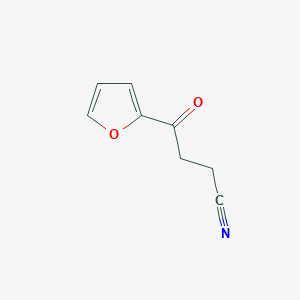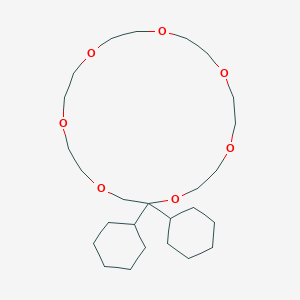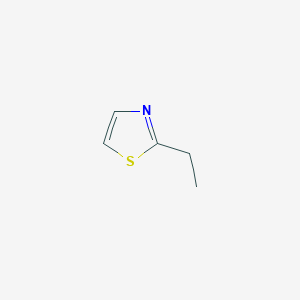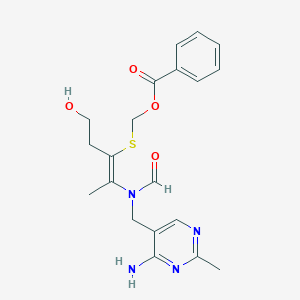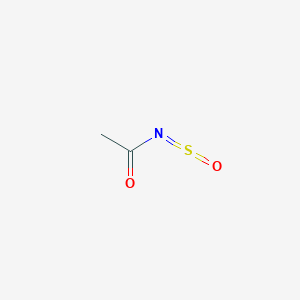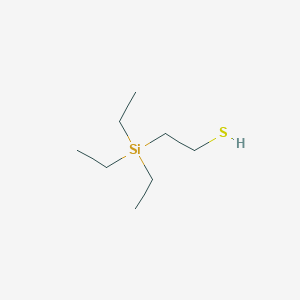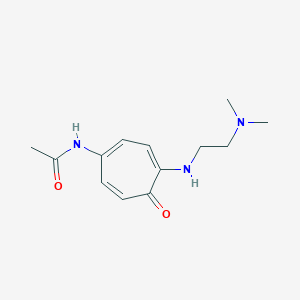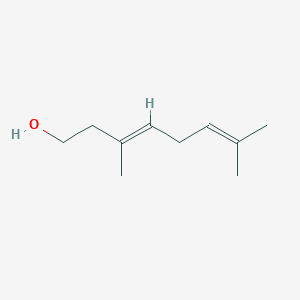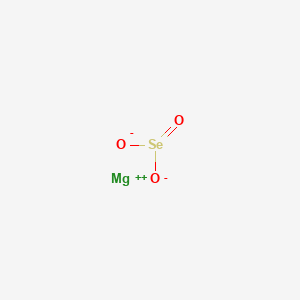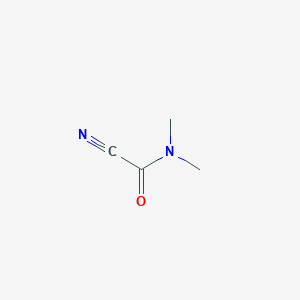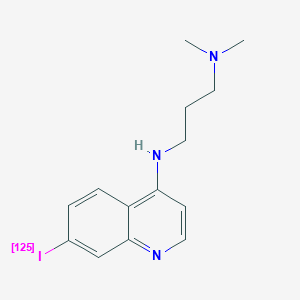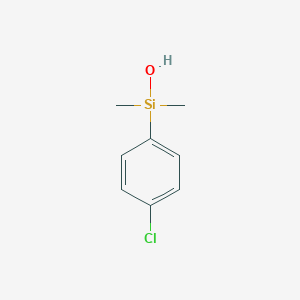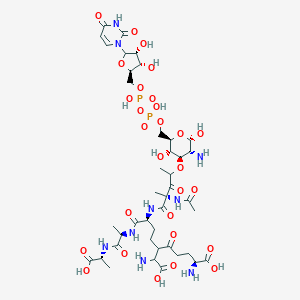
Udp-N-acetylmuramic acid pentapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Udp-N-acetylmuramic acid pentapeptide is a molecule that plays a crucial role in the biosynthesis of bacterial cell walls. It is a complex molecule that is synthesized through a series of enzymatic reactions and is involved in the formation of the peptidoglycan layer of the cell wall. The molecule has been the subject of extensive research due to its importance in bacterial physiology and its potential as a target for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of Udp-N-acetylmuramic acid pentapeptide is related to its role in the biosynthesis of the bacterial cell wall. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.
Efectos Bioquímicos Y Fisiológicos
Udp-N-acetylmuramic acid pentapeptide has several biochemical and physiological effects on bacterial cells. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Udp-N-acetylmuramic acid pentapeptide in lab experiments include its importance in bacterial physiology and its potential as a target for the development of new antibiotics. However, the synthesis of the molecule is a complex process that involves multiple enzymatic reactions, which can make it challenging to obtain large quantities of the molecule for use in experiments.
Direcciones Futuras
There are several future directions for research on Udp-N-acetylmuramic acid pentapeptide. One area of research is the development of new antibiotics that target the biosynthesis of the peptidoglycan layer of the bacterial cell wall. Another area of research is the identification of new enzymes involved in the synthesis of Udp-N-acetylmuramic acid pentapeptide, which could lead to the development of new methods for synthesizing the molecule. Finally, research on the role of Udp-N-acetylmuramic acid pentapeptide in bacterial physiology could lead to new insights into the mechanisms of bacterial growth and survival.
Métodos De Síntesis
The synthesis of Udp-N-acetylmuramic acid pentapeptide is a complex process that involves multiple enzymatic reactions. The first step in the synthesis is the conversion of N-acetylglucosamine to N-acetylmuramic acid, which is catalyzed by the enzyme MurA. This is followed by the addition of a peptide chain to the muramic acid molecule, which is catalyzed by the enzymes MurB, MurC, MurD, and MurE. Finally, the pentapeptide is attached to the UDP molecule by the enzyme MurF, resulting in the formation of Udp-N-acetylmuramic acid pentapeptide.
Aplicaciones Científicas De Investigación
Udp-N-acetylmuramic acid pentapeptide has been the subject of extensive research due to its importance in bacterial physiology. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. The molecule has also been identified as a potential target for the development of new antibiotics, as it is essential for bacterial growth and survival.
Propiedades
Número CAS |
16124-22-4 |
|---|---|
Nombre del producto |
Udp-N-acetylmuramic acid pentapeptide |
Fórmula molecular |
C41H65N9O28P2 |
Peso molecular |
1193.9 g/mol |
Nombre IUPAC |
(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid |
InChI |
InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1 |
Clave InChI |
KWIBRHGQCHIETC-CWSFPBCASA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Sinónimos |
UDP-MurNAc-pentapeptide UDP-N-acetylmuramic acid pentapeptide UDP-N-acetylmuramic acid pentapeptides UDP-N-acetylmuramyl-pentapeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




